3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
Description
Significance of Fluorinated Heterocycles in Chemical Research
Fluorinated heterocycles constitute an important group of organic compounds with a rapidly growing number of applications in such areas as medicinal chemistry, agrochemicals production, polymer chemistry, as well as chemistry of advanced materials. The unique properties of fluorine atoms, particularly their high electronegativity and small size, fundamentally alter the electronic distribution within heterocyclic systems, leading to profound changes in molecular behavior and reactivity patterns. These modifications manifest in enhanced metabolic stability, altered lipophilicity, and improved bioavailability characteristics that make fluorinated heterocycles particularly valuable in pharmaceutical applications.
The incorporation of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins. This enhancement stems from the distinctive properties of the carbon-fluorine bond, which represents one of the strongest single bonds in organic chemistry. The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, including alterations to molecular stability, conformational behavior, hydrogen bonding ability, and basicity.
Contemporary research has demonstrated that fluorinated heterocyclic derivatives possess distinctively desirable properties suitable for use in pharmaceuticals and agrochemicals, especially their ability to penetrate the cell membrane barrier for drug absorption. The presence of fluorine atoms in heterocyclic scaffolds has made them more biologically potent compounds, with several commercial drugs containing fluorinated heterocycle moieties receiving official approval for medicinal use. Current estimates indicate that more than 20 percent of the medications on the market contain fluorine, with nearly 300 fluorine-containing drugs having been officially approved for use as medicines.
Historical Context of Trifluoromethylated Pyridine Derivatives
The development of trifluoromethylated pyridine derivatives represents a significant milestone in organofluorine chemistry, with historical roots dating back to the early 20th century. The first investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, establishing the foundational understanding of fluorinated aromatic compounds. This early work paved the way for subsequent developments in synthetic methodology and applications.
In 1947, the introduction of a trifluoromethyl group into a pyridine ring to afford trifluoromethylpyridine using a synthetic procedure similar to that used for benzotrifluoride but involving chlorination and fluorination of picoline was first reported. This breakthrough represented the first successful synthesis of trifluoromethylpyridine derivatives and established the methodological framework for subsequent advances in this field. The synthetic approach developed during this period involved a two-step process: initial chlorination of the methyl group in picoline derivatives, followed by fluorination using hydrogen fluoride under controlled conditions.
The historical development of trifluoromethylated pyridine chemistry gained significant momentum during the latter half of the 20th century, with the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha in 1982 marking the first herbicide incorporating a trifluoromethylpyridine substructure. This achievement demonstrated the practical utility of trifluoromethylpyridine derivatives in agrochemical applications and stimulated further research into their synthesis and biological properties.
During the period from 1990 to September 2017, fourteen crop protection products bearing a trifluoromethyl pyridine have been commercialized or proposed for International Organization for Standardization common names, covering fungicides, herbicides, insecticides, and nematicides. This proliferation of commercial applications reflects the growing recognition of trifluoromethylpyridine derivatives as valuable building blocks for bioactive compounds.
Importance and Applications of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
The compound this compound represents a specific structural manifestation of trifluoromethylpyridine chemistry, characterized by the presence of both a trifluoromethyl substituent at the 5-position of the pyridine ring and a propanoic acid chain attached to the 2-position. This particular arrangement of functional groups creates a molecular architecture that combines the electron-withdrawing effects of the trifluoromethyl group with the hydrogen bonding and ionization capabilities of the carboxylic acid moiety.
Table 1: Molecular Properties of this compound
The structural features of this compound position it as a versatile intermediate for chemical synthesis and as a potential bioactive molecule in its own right. The trifluoromethyl group at the 5-position of the pyridine ring significantly enhances the compound's stability against metabolic degradation while simultaneously modifying its electronic properties. The propanoic acid chain provides opportunities for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and coupling reactions.
Research findings have demonstrated that trifluoromethylpyridine derivatives exhibit unique physicochemical properties that distinguish them from their non-fluorinated counterparts. Comparing the physicochemical properties of trifluoromethylpyridine and benzotrifluoride, there is a significant difference in the hydrophobic constant, with 3-(trifluoromethyl)pyridine showing a value of 1.7 versus benzotrifluoride at 3.0. This difference can be expected to provide trifluoromethylpyridine-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity characteristics.
The biological utility of fluorinated organic compounds, including sulfur heterocycles and nitrogen heterocycles containing trifluoromethyl groups, has been demonstrated by recently published reviews and original works. The incorporation of trifluoromethyl groups into pyridine-based structures represents a strategic approach to modulating molecular properties for specific applications in medicinal chemistry and materials science.
Scope and Objectives of Present Review
This comprehensive review aims to provide a detailed examination of this compound within the broader context of fluorinated heterocycle chemistry. The primary objective is to synthesize current knowledge regarding this specific compound while establishing its significance in contemporary chemical research and applications. The scope of this analysis encompasses the fundamental chemical properties, synthetic methodologies, and potential applications of this trifluoromethylated pyridine derivative.
The review systematically addresses the molecular characteristics that define this compound, including its structural features, electronic properties, and reactivity patterns. Particular attention is given to the influence of the trifluoromethyl substituent on the overall molecular behavior and the ways in which this modification enhances or alters the compound's utility in various chemical contexts.
Furthermore, this analysis explores the positioning of this compound within the evolving landscape of fluorinated heterocycle research. The compound serves as a representative example of how strategic fluorination can be employed to create molecules with enhanced properties for specific applications. The review examines the methodological approaches that have enabled the synthesis and characterization of such compounds, as well as the analytical techniques employed in their study.
Table 2: Research Areas Covered in Present Review
| Research Area | Focus Points | Relevance to Target Compound |
|---|---|---|
| Molecular Structure Analysis | Electronic distribution, conformational preferences | Direct characterization of compound properties |
| Synthetic Methodology | Preparation routes, reaction mechanisms | Understanding compound accessibility |
| Chemical Reactivity | Functional group interactions, stability factors | Predicting compound behavior |
| Physicochemical Properties | Solubility, stability, electronic effects | Application potential assessment |
| Literature Integration | Historical context, current trends | Positioning within field developments |
The objectives of this review extend beyond mere description to encompass critical analysis of the compound's role in advancing fluorinated heterocycle chemistry. By examining this compound as a specific case study, this work contributes to the broader understanding of how trifluoromethyl substitution patterns influence molecular properties and applications. The review aims to provide researchers with a comprehensive resource for understanding this compound's significance and potential for future development in various chemical disciplines.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDUBHINNJRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core
The trifluoromethyl group is introduced onto the pyridine ring typically via electrophilic trifluoromethylation using reagents such as Togni's reagent or similar CF₃ sources. For example, the process may involve:
- Starting with 2-chloropyridine or 2-bromopyridine.
- Electrophilic trifluoromethylation using a CF₃ transfer reagent under controlled conditions.
This step yields 5-(Trifluoromethyl)pyridine-2-thiol or related derivatives, which serve as intermediates for further modifications.
Conversion to Carboxylic Acid Derivatives
The pyridine derivative is then subjected to oxidation or hydrolysis to introduce the carboxylic acid group. Common methods include:
- Hydrolysis of esters : If methyl or ethyl esters are formed, hydrolysis under basic or acidic conditions yields the free acid.
- Oxidation of side chains : Using oxidizing agents like potassium permanganate or sodium dichromate to convert side chains into carboxylic acids.
Coupling with Propanoic Acid Chain
The key step involves attaching the propanoic acid fragment to the pyridine core. This is achieved via:
- Activation of the carboxylic acid : Using coupling agents such as PYBOP, HATU, or HBTU.
- Amide or ester formation : Reacting the activated acid with appropriate amines or alcohols to form the desired linkages.
For example, the activated acid reacts with a suitable amino-propanoic derivative to form the final compound.
Representative Data Table of Synthesis Conditions
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Trifluoromethylation | Togni's reagent, base | -78°C to room temp | 70-85% | Selective substitution on pyridine |
| 2. Esterification | Thionyl chloride, methanol | Reflux | 90% | Forms methyl ester intermediates |
| 3. Oxidation | KMnO₄ or Na₂Cr₂O₇ | Aqueous, reflux | 75-85% | Converts side chains to acids |
| 4. Coupling | PYBOP, DIPEA | THF, room temp | 80-90% | Activation for amide formation |
| 5. Hydrolysis | NaOH or HCl | Reflux | Quantitative | Converts esters to acids |
Notes on Optimization and Challenges
- Reaction selectivity is critical during trifluoromethylation to avoid poly-substitution.
- Solvent choice influences the coupling efficiency; THF is preferred over DMF to prevent rearrangements.
- Purification often involves column chromatography or recrystallization to achieve high purity.
- Yield optimization depends on precise control of temperature, reagent equivalents, and reaction times.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in developing new materials and catalysts due to its unique trifluoromethyl group, which enhances stability and reactivity .
Biology
- Biological Activity Investigation : Research has indicated potential biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are attributed to its ability to interact with various biological targets, potentially modulating enzyme activity or receptor binding .
Medicine
- Pharmaceutical Intermediate : 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may target specific enzymes or receptors, contributing to drug development efforts aimed at treating various diseases .
Industry
- Agrochemical Production : The compound is utilized in producing agrochemicals such as herbicides and insecticides. Its stability and reactivity make it suitable for applications in agricultural chemistry .
Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The mechanism of action was hypothesized to involve disruption of cell membrane integrity, leading to cell death.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. Results indicated promising anticancer activity, prompting further exploration into structure-activity relationships (SAR) to optimize therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of desired products through its functional groups.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values in all analogs. Fluazifop (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.1) due to aromatic ethers .
- Solubility: The amino-substituted analog (CAS 1245913-57-8) shows higher water solubility (~50 mg/mL) compared to the target compound (~10 mg/mL) .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-lives in vivo. Pyridine derivatives generally exhibit higher stability than furan analogs .
Biological Activity
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Target Interactions
The specific biological targets of this compound are not fully characterized. However, it is hypothesized that similar pyridine derivatives interact with various receptors and enzymes, potentially modulating their activity through:
- Receptor Binding : Compounds with trifluoromethyl groups often exhibit enhanced binding affinity to biological receptors due to increased lipophilicity.
- Enzyme Inhibition : Pyridine derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the structure-activity relationship (SAR) of pyridine derivatives found that modifications similar to those in this compound can significantly impair the growth of C. trachomatis without affecting host cell viability .
- Pharmacological Applications : The compound has been investigated as a potential precursor in pharmaceutical synthesis, particularly for drugs targeting specific enzymes or receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-researched. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its bioavailability and therapeutic potential. Factors influencing these properties include:
- Solubility : The compound's solubility in water and organic solvents can affect its absorption.
- Stability : Stability in biological fluids is essential for its efficacy as a therapeutic agent.
Applications in Research and Industry
The diverse applications of this compound include:
- Chemical Synthesis : Utilized as a building block for synthesizing more complex molecules, particularly in developing new materials and catalysts .
- Pharmaceutical Development : Explored for its potential use in creating new drugs targeting specific diseases due to its unique structural features .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid | Contains amino group | Promising antibacterial activity |
| 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid | Piperazine ring addition | Enhanced solubility and bioactivity |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid | Positional isomer | Variability in biological activity |
Q & A
Q. Solutions :
- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and MgSO₄/NaCl for soil .
- LC-MS/MS : MRM transitions (e.g., m/z 331→254) enhance specificity. Reverse-phase columns (C18) with 0.1% formic acid in mobile phase improve resolution .
Advanced: How can computational modeling predict interactions between this compound and its biological targets?
Answer:
- Molecular docking : Using ACCase crystal structures (PDB: 1WY2), the R-enantiomer shows favorable binding to the carboxyltransferase domain via hydrogen bonds with Arg1998 and hydrophobic interactions with the trifluoromethyl group .
- QSAR models : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance herbicidal activity by increasing electrophilicity at the pyridinyl oxygen .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What stability issues arise under varying pH and UV exposure, and how are degradation products characterized?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
